BenchChemオンラインストアへようこそ!

methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

Medicinal Chemistry Computational Chemistry Molecular Recognition

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate (CAS 1909309-92-7) is a heterocyclic building block belonging to the N2-methyl-1,2,3-triazole class, bearing a linear methyl propanoate side chain at the C4 position of the triazole ring. With a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g·mol⁻¹, the compound is supplied at a minimum purity of 95% across multiple vendors.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 1909309-92-7
Cat. No. B2441567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate
CAS1909309-92-7
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCN1N=CC(=N1)CCC(=O)OC
InChIInChI=1S/C7H11N3O2/c1-10-8-5-6(9-10)3-4-7(11)12-2/h5H,3-4H2,1-2H3
InChIKeyPTIZSLGDOLLIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate (CAS 1909309-92-7): Core Scaffold Identity and Procurement-Relevant Characteristics


Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate (CAS 1909309-92-7) is a heterocyclic building block belonging to the N2-methyl-1,2,3-triazole class, bearing a linear methyl propanoate side chain at the C4 position of the triazole ring . With a molecular formula of C₇H₁₁N₃O₂ and a molecular weight of 169.18 g·mol⁻¹, the compound is supplied at a minimum purity of 95% across multiple vendors . The defining structural feature is the N2-methyl substitution pattern on the 1,2,3-triazole ring, which confers distinct electronic and physicochemical properties relative to the more common N1-substituted regioisomers. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by esterification, and serves as a versatile intermediate in medicinal chemistry and agrochemical research programs . Its calculated XLogP3 of 0.4 places it in a favorable lipophilicity range for drug-like molecules, while the methyl ester functionality provides a tractable handle for further derivatization through hydrolysis or transesterification .

Why Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate Cannot Be Casually Substituted: The N2-Regioisomer Problem


Substituting methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate with a generic 1,2,3-triazole building block is scientifically unsound because the N2-methyl substitution pattern fundamentally alters the electronic character and three-dimensional presentation of the triazole ring compared to N1-substituted analogs [1]. The N2-H tautomer of unsubstituted 1,2,3-triazole exhibits a dipole moment of only 0.218 D, whereas the N1-H tautomer possesses a substantially larger dipole moment of 4.38 D—a >20-fold difference that directly impacts molecular recognition, solubility, and passive membrane permeability [1]. These differences are not merely academic; N2-substituted triazoles populate biologically active chemical space distinct from their N1 counterparts, appearing in dual orexin receptor antagonists, 2,3-oxidosqualene cyclase inhibitors, and serine hydrolase inhibitors [1]. Moreover, the N2-substituted regioisomer is synthetically more challenging to access via direct CuAAC, which selectively delivers the 1,4-regioisomer, making the pre-formed N2-methyl building block a non-substitutable starting material for medicinal chemistry programs targeting this specific regioisomeric space [1].

Quantitative Differentiation Evidence for Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate Against Closest Analogs


Dipole Moment Divergence: N2-Methyl vs. N1-H Triazole Core Determines Electronic Character

The N2-substituted 1,2,3-triazole core in methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate originates from the 2H-tautomeric form, which carries a fundamentally different electronic dipole compared to the 1H-tautomer found in N1-substituted triazole analogs. Experimental dipole moment measurements on unsubstituted 1,2,3-triazole reveal that the N2-H tautomer exhibits a dipole moment of 0.218 D, whereas the N1-H tautomer has a dipole moment of 4.38 D [1]. This represents a 20.1-fold difference in dipole magnitude arising solely from the tautomeric position of the hydrogen (and, by extension, the methyl substituent in the alkylated analogs). The N2-H tautomer is computationally confirmed to be approximately 21 kJ·mol⁻¹ more stable than the N1-H tautomer at the MP2/6-31G* level of theory, and the 2H form dominates the tautomeric equilibrium in both gas phase (>99.9%) and aqueous solution (factor of ~2) [1]. For the N2-methyl-1,2,3-triazole core present in the target compound, this translates to a π-electron-deficient aromatic system compared to the π-electron-rich N1-substituted analog, as determined by calculated atomic charges [1]. This electronic divergence directly influences hydrogen-bond acceptor/donor behavior, stacking interactions with aromatic protein residues, and overall molecular recognition profiles critical for target engagement in drug discovery programs.

Medicinal Chemistry Computational Chemistry Molecular Recognition

Rotatable Bond Count and Conformational Flexibility: Linear 3-Propanoate vs. Alpha-Branched 2-Propanoate Comparator

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate (CAS 1909309-92-7) features a linear three-carbon propanoate chain linking the triazole C4 position to the methyl ester, providing three rotatable bonds . Its closest structural isomer, methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate (CAS 1871725-29-9), contains an alpha-methyl branch on the propanoate chain, which reduces the rotatable bond count to two . The additional rotatable bond in the target compound increases conformational sampling and may enhance induced-fit binding to flexible protein pockets. Computed LogP values also differ between the two isomers: the target linear compound has a LogP of –0.0793, while the branched comparator has a LogP of +0.0916 . This 0.17 log unit difference in favor of higher hydrophilicity for the linear isomer may translate to improved aqueous solubility. Topological polar surface area (TPSA) is identical at 57.01 Ų for both compounds, confirming that the observed LogP shift is driven by the conformational and steric effects of chain branching rather than changes in heteroatom count .

Medicinal Chemistry Conformational Analysis Physicochemical Profiling

Methyl Ester vs. Free Carboxylic Acid: Hydrogen Bond Donor Count and Permeability Determinants

The methyl ester moiety in the target compound (CAS 1909309-92-7) eliminates the hydrogen bond donor (HBD) present in the corresponding free acid, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1849227-13-9). The target compound has zero HBDs compared to one HBD for the free acid . This reduction in HBD count is accompanied by a TPSA decrease from 68.01 Ų (free acid) to 57.01 Ų (methyl ester), representing a 16.2% reduction in polar surface area . According to the Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are more likely to exhibit favorable oral absorption; both compounds satisfy this criterion, but the ester form, with its lower TPSA and absence of an HBD, is predicted to have superior passive membrane permeability [1]. The computed LogP shifts from –0.1677 (free acid) to –0.0793 (methyl ester), a 0.088 log unit increase reflecting the masking of the acidic proton . Furthermore, the free acid carries GHS hazard warnings (H302, H315, H319, H335) while the methyl ester does not carry explicit hazard statements at the listed purity grade, suggesting differential handling requirements during synthesis workflows .

Prodrug Design Permeability Physicochemical Profiling

Synthetic Accessibility Advantage: N2-Methyl Pre-Functionalized Triazole as a Scarce Regioisomeric Building Block

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the dominant method for 1,2,3-triazole synthesis, delivers exclusively the 1,4-disubstituted regioisomer in high yields [1]. Direct synthesis of the N2-substituted (2,4-disubstituted) regioisomer—the core embodied in methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate—remains a significant synthetic challenge, and no universal methodology capable of delivering the N2-substituted regioisomer with high yield and selectivity has been established [1]. This review explicitly states that 'there is still no universal methodology capable of delivering the N2 substituted regioisomer,' underscoring the synthetic scarcity of this regioisomeric class [1]. The target compound, as a pre-formed, commercially available N2-methyl-1,2,3-triazole building block with the propanoate side chain already installed, eliminates the need for challenging regioisomer separation or specialized N2-selective alkylation protocols. This contrasts with N1-substituted triazole propanoate building blocks (e.g., CAS 1863479-03-1), which can be accessed more readily through standard CuAAC followed by N1-alkylation. The synthetic difficulty of N2-substituted triazoles is further evidenced by the fact that even recent advances in N2-arylation methodologies (post-2008) remain substrate-dependent and lack the generality of CuAAC for 1,4-isomer synthesis [1].

Synthetic Chemistry Click Chemistry Building Block Procurement

Drug-Likeness Profile: Balanced Lipophilicity (XLogP3 0.4) and Compliance with Oral Bioavailability Filters

Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate exhibits a calculated XLogP3 of 0.4 , which falls within the optimal Lipinski range (LogP ≤ 5) for drug-like molecules. This contrasts favorably with more lipophilic triazole building blocks that carry additional aromatic substituents (e.g., phenyl-triazole analogs) where LogP can exceed 2.5–3.0 [1]. The compound's TPSA of 57.01 Ų is well below the 140 Ų Veber threshold, and with zero hydrogen bond donors, it complies with both the Lipinski Rule of Five (MW 169.18 < 500; LogP 0.4 < 5; HBD 0 < 5; HBA 5 < 10) and the Veber oral bioavailability rules (rotatable bonds 3 ≤ 10; TPSA 57.01 ≤ 140) [2]. The 5 hydrogen bond acceptors (three from the triazole ring nitrogens, two from the ester carbonyl oxygens) provide multiple interaction points for target binding while staying within drug-like limits. The calculated LogP of –0.0793 from Leyan's algorithm is broadly consistent with the XLogP3 of 0.4 from smolecule.com, both indicating a compound balanced between aqueous solubility and membrane permeability . Compared to larger triazole-containing drug candidates that frequently exceed MW 400, this fragment-sized building block (MW < 200) serves as an ideal starting point for fragment-based drug discovery or as a modular component in PROTAC linker design.

Drug Discovery ADME Lead Optimization

High-Impact Application Scenarios for Methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring N2-Triazole Regioisomeric Specificity

For fragment-based screening campaigns targeting protein pockets where the triazole ring orientation and electronic character are critical for binding, methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate provides the N2-methyl regioisomer with a dipole moment (~0.2 D) that is >20-fold lower than the N1-substituted analog (~4.4 D), as evidenced by the fundamental tautomer dipole measurements [1]. This electronic distinction, combined with the compound's fragment-compliant MW (169.18) and balanced XLogP3 (0.4), makes it particularly suited for fragment libraries where regioisomeric diversity is a key screening dimension. The methyl ester handle enables straightforward hydrolysis to the free acid or conversion to amides for SAR expansion, while the linear propanoate chain (3 rotatable bonds) offers greater conformational adaptability than the alpha-branched 2-propanoate isomer .

PROTAC Linker Design Leveraging Low Lipophilicity and Zero HBD Count

In proteolysis-targeting chimera (PROTAC) design, linker composition critically influences ternary complex formation and cellular permeability. With zero hydrogen bond donors, TPSA of 57.01 Ų, and XLogP3 of 0.4, methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is an attractive linker building block that avoids introducing additional HBDs (in contrast to the free acid analog with HBD = 1 and TPSA = 68.01 Ų) [1]. The N2-methyl-triazole embedded within the linker can participate in productive stacking or hydrogen bond acceptor interactions with the target protein or E3 ligase, while the ester terminus enables orthogonal conjugation chemistry. The 16.2% TPSA reduction relative to the free acid is functionally meaningful for maintaining passive permeability in PROTAC molecules, which often suffer from poor cellular uptake due to high molecular weight and polarity .

Medicinal Chemistry Hit-to-Lead Programs Targeting N2-Triazole Bioisosteric Space

For medicinal chemistry teams pursuing 1,2,3-triazoles as amide bond bioisosteres, the N2-methyl substitution pattern provides a distinct vector and electronic environment compared to the more common N1-substituted triazole amide mimics [1]. The target compound serves as a direct precursor for installing the N2-methyl-triazole moiety into lead molecules without requiring challenging N2-selective synthetic methodology—a significant advantage given the established lack of a universal N2-substitution protocol [1]. The compound's favorable drug-likeness parameters (MW 169.18, HBA 5, HBD 0, TPSA 57.01 Ų) ensure that its incorporation into larger lead structures does not inherently compromise developability . The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling or used directly in transesterification reactions, providing versatile downstream functionalization options .

Agrochemical Intermediate Development Exploiting Triazole Metabolic Stability

Triazole-containing compounds are established scaffolds in agrochemical fungicides and plant growth regulators, where the heterocycle contributes metabolic stability and target enzyme binding [1]. The N2-methyl substitution pattern in the target compound offers a differentiated regioisomeric profile that may circumvent existing patent space dominated by N1-substituted 1,2,4-triazole fungicides. The compound's ready availability at 95% purity and its compatibility with standard ester hydrolysis or aminolysis conditions facilitate rapid derivatization into amide or hydrazide analogs for biological screening . The zero HBD count and moderate LogP (–0.0793) are particularly relevant for foliar uptake considerations in agrochemical lead optimization, where excessive hydrogen bond donors can impede cuticular penetration .

Quote Request

Request a Quote for methyl 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.